molecular formula C17H14N2O4S2 B12222496 Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-car boxylate

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-car boxylate

Cat. No.: B12222496
M. Wt: 374.4 g/mol
InChI Key: ZZDBYZMNZONUAK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a thiazine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound shares a similar core structure but differs in the functional groups attached to the ring system.

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another related compound with a different ring system and functional groups.

Uniqueness

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate is unique due to its fused thiophene-thiazine ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate is a member of the thiazine family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a thiophene ring fused with a thiazine moiety, which is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate exhibits significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines.
    • Case Study : In vitro assays showed that the compound induced apoptosis in human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The MTT assay revealed an IC50 value of approximately 12.4 μmol/L against A-549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Cisplatin .
    Cell LineIC50 (μmol/L)Reference
    A-54912.4 ± 2.3
    HepG-28.33 ± 1.2
  • Antimicrobial Activity :
    The compound also shows promising antimicrobial effects against various bacterial strains. In particular, it has been tested for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
    • Research Findings : Studies indicated that at a concentration of 50 μg/mL, the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Mechanism of Action :
    The mechanism by which ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-carboxylate exerts its effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
    • Enzyme Inhibition : It has been shown to inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Anticancer Activity Summary

Compound NameCell LineIC50 (μmol/L)Reference
Ethyl 5-methyl-4-oxo...A-54912.4 ± 2.3
Ethyl 5-methyl-4-oxo...HepG-28.33 ± 1.2
DoxorubicinNCI-H46010.0 ± 1.0

Antimicrobial Activity Summary

Bacterial StrainConcentration (μg/mL)Inhibition (%)
Staphylococcus aureus5085
Escherichia coli5070

Properties

Molecular Formula

C17H14N2O4S2

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-benzamido-5-methyl-4-oxothieno[2,3-d][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C17H14N2O4S2/c1-3-23-15(21)12-9(2)11-14(24-12)19-17(25-16(11)22)18-13(20)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,18,19,20)

InChI Key

ZZDBYZMNZONUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(SC2=O)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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